ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a quinoline-2-one core fused with a thiazole-acetate moiety. The quinoline scaffold is substituted with a hydroxy group at position 4, a methyl group at position 1, and a carbonylamino-thiazole-acetate side chain at position 2. This structure is derived from the acylation of methyl N-methylanthranilate with β-methoxycarbonylpropionyl chloride, followed by cyclization under alkaline conditions . The compound’s hybrid architecture combines the pharmacophoric features of 4-hydroxyquinolin-2-ones (known for analgesic and anti-inflammatory activity) and thiazole derivatives (noted for antimicrobial and anticancer properties) .
Properties
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-26-13(22)8-10-9-27-18(19-10)20-16(24)14-15(23)11-6-4-5-7-12(11)21(2)17(14)25/h4-7,9,23H,3,8H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRPKFNSXUGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- Structural Difference : Replacement of the 1-methyl group with an isobutyl substituent.
- Impact: Increased molecular mass (429.49 g/mol vs. ~401.42 g/mol for the methyl variant) due to the bulkier isobutyl group .
- Synthesis : Similar acylation and cyclization steps, but requires isobutyl-substituted intermediates .
Compound B : Methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino]acetate
- Structural Difference : A phenyl group at position 1 and a methyl ester instead of ethyl.
- Methyl ester reduces steric hindrance compared to ethyl, possibly altering metabolic stability .
- Synthesis: Direct condensation of amino acid esters with quinoline carboxylates in the presence of triethylamine .
Variations in the Thiazole-Acetate Moiety
Compound C : Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Difference : Replacement of the thiazole ring with a tetrahydrobenzo[b]thiophene system.
- Lower synthetic yield (22%) compared to thiazole derivatives due to steric challenges in cyclization .
- Synthesis: Petasis reaction in hexafluoroisopropanol (HFIP) with 3 Å molecular sieves .
Compound D : (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
- Structural Difference: Methoxyimino group replaces the quinoline-carbonylamino side chain.
- Impact: The methoxyimino group enhances electrophilicity, making it a key intermediate for cephalosporin antibiotics . Reduced steric bulk compared to the quinoline-thiazole hybrid, favoring nucleophilic reactions .
Functional Group Modifications
Compound E : N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide
- Structural Difference : A pentyl group at position 1 and an aryl-carboxamide instead of thiazole-acetate.
- Aryl-carboxamide introduces hydrogen-bonding sites for target engagement .
- Synthesis : Acyl chloride formation with thionyl chloride, followed by coupling with amines .
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈N₃O₅S | 401.42 | 1-Methyl, 4-hydroxy, thiazole | 2.1 |
| Compound A (Isobutyl) | C₂₁H₂₃N₃O₅S | 429.49 | 1-Isobutyl | 3.5 |
| Compound B (Phenyl) | C₂₀H₁₇N₃O₅ | 403.37 | 1-Phenyl, methyl ester | 2.8 |
| Compound D (Methoxyimino) | C₈H₁₀N₃O₃S | 229.25 | Methoxyimino | 0.9 |
*LogP values estimated using ChemDraw.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
